Bis(2-chloroethylthiomethyl)ether
Description
Contextualization within International Chemical Security Frameworks
The primary driver for the continued scientific interest in Bis(2-chloroethylthiomethyl)ether is its classification under international treaties aimed at preventing the proliferation of chemical weapons.
Classification as a Chemical Weapons Convention (CWC) Schedule 1A Chemical
This compound is explicitly listed as a Schedule 1A toxic chemical under the Chemical Weapons Convention (CWC). wikipedia.orglegco.gov.hkcwc.govopcw.org The CWC, administered by the Organisation for the Prohibition of Chemical Weapons (OPCW), places the most stringent controls on Schedule 1 chemicals, as they are deemed to have been developed, produced, stockpiled, or used as chemical weapons and pose a high risk to the objectives of the convention. wikipedia.orglegco.gov.hk The production and use of Schedule 1 chemicals are severely restricted, with production above 100 grams per year requiring declaration to the OPCW. wikipedia.org A member state is limited to a maximum possession of one tonne of these substances for research, medical, pharmaceutical, or protective purposes. wikipedia.org
Relationship to Vesicant Sulfur Mustard Analogs within Controlled Substances
This compound belongs to the family of sulfur mustards, which are potent vesicant (blistering) agents. legco.gov.hk It is structurally related to the infamous chemical warfare agent sulfur mustard, also known as bis(2-chloroethyl)sulfide. noaa.gov This structural similarity is the basis for its inclusion in the CWC schedules. wikipedia.orglegco.gov.hk The general class of sulfur mustards includes a range of compounds with similar toxic properties. legco.gov.hk For instance, another related compound, O-Mustard, or bis(2-chloroethylthioethyl)ether, is also listed as a Schedule 1 chemical. wikipedia.orgopcw.org The shared chemical features and toxicological properties with sulfur mustard underscore its control as a chemical weapon. noaa.gov
Historical Trajectories of Chemical Investigation (Excluding Synthesis/Properties)
The historical investigation of this compound is intrinsically linked to the study of chemical warfare agent stockpiles.
Documentation as an Impurity in Stored Chemical Agents
Implications for Long-Term Storage Stability Research
The presence of impurities in chemical agent stockpiles has significant implications for long-term storage and stability. Impurities can alter the chemical and physical properties of the agent, potentially affecting its degradation rate and pathway over time. researchgate.net Research into the degradation of sulfur mustard has shown that the process is complex, leading to numerous products. researchgate.netnih.gov The presence of ether-containing impurities such as this compound would introduce additional variables into these degradation pathways, complicating the assessment of stockpile safety and the development of effective disposal and decontamination methods. e3s-conferences.org The study of these impurities is therefore crucial for understanding the long-term behavior of stored chemical agents and ensuring their safe management and eventual destruction. dtic.mil
Current Academic Significance and Research Impetus
The contemporary research interest in this compound is multifaceted, stemming from its legal status, potential environmental impact, and its role as a reference compound in analytical chemistry. Research is driven by the need for reliable methods to detect and identify CWC-related compounds for verification purposes. Furthermore, understanding the environmental fate and degradation of such compounds is crucial for developing effective decontamination strategies in the event of their release. The study of its chemical reactions, while outside the scope of this article, contributes to a broader understanding of the reactivity of sulfur mustards, which is essential for the development of countermeasures and protective equipment.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63918-90-1 |
|---|---|
Molecular Formula |
C6H12Cl2OS2 |
Molecular Weight |
235.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanylmethoxymethylsulfanyl)ethane |
InChI |
InChI=1S/C6H12Cl2OS2/c7-1-3-10-5-9-6-11-4-2-8/h1-6H2 |
InChI Key |
IJGBNRTYNRKNHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SCOCSCCCl |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Degradation Studies
Fundamental Reaction Pathways
The reactivity of Bis(2-chloroethylthiomethyl)ether is primarily centered around the two chloroethyl groups, which are susceptible to both nucleophilic attack and elimination reactions. The presence of the sulfur and oxygen atoms influences the electron density and reactivity of the molecule.
Nucleophilic Substitution Processes
This compound readily undergoes nucleophilic substitution reactions, a process that is fundamental to its degradation. tandfonline.com The initial and principal step in this process is generally an S(_N)2 (bimolecular nucleophilic substitution) reaction. tandfonline.com This pathway involves the direct attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.
The degradation of this compound has been studied using various nucleophiles, including 2,3-butanedione (B143835) monoximate and sodium phenolate (B1203915). tandfonline.com These studies reveal that the rate of degradation is influenced by the nature of the nucleophile and the structure of the sulfur mustard itself.
Research indicates that the degradation rate of this compound is notably slower than that of the classic sulfur mustard, bis(2-chloroethyl) sulfide (B99878) (SM). tandfonline.comtandfonline.com This difference in reactivity is attributed to the electronic effects of the ether oxygen atom within the molecule.
While specific kinetic data such as rate constants and half-lives for the reaction of this compound with 2,3-butanedione monoximate and sodium phenolate are not extensively detailed in the available literature, the qualitative observation of its slower degradation compared to SM provides valuable insight into its relative stability. tandfonline.comtandfonline.com The reaction with 2,3-butanedione monoximate, a known decontaminant, proceeds through both nucleophilic substitution and elimination pathways. tandfonline.com
Comparative Degradation Rates of Sulfur Mustards
| Compound | Relative Degradation Rate |
| 1,2-bis(2-chloroethylthio)ethane | Faster than SM |
| Bis(2-chloroethylthioethyl)ether | Faster than SM |
| This compound | Slower than SM |
| Bis(2-chloroethylthio)methane | Slower than SM |
This table is based on qualitative comparisons reported in the literature. tandfonline.comtandfonline.com
The S(_N)2 mechanism is inherently stereospecific, proceeding with an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. chemistrysteps.comlibretexts.org In this process, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemistrysteps.com This leads to a product with a stereochemistry that is inverted relative to the starting material.
The bifunctional nature of this compound allows for sequential nucleophilic substitution reactions, leading to the formation of both monosubstituted and bis-substituted products. tandfonline.com The initial reaction yields a monosubstituted product, where one of the chlorine atoms is replaced by the nucleophile. A subsequent substitution reaction at the remaining chloroethyl group results in the formation of the bis-substituted product.
The reaction with sodium phenolate, for instance, would first produce the monosubstituted ether, followed by the formation of the bis-substituted ether. The identification and characterization of these products are typically carried out using analytical techniques such as UPLC-MS/HRMS (Ultra-Performance Liquid Chromatography-Mass Spectrometry/High-Resolution Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry). tandfonline.com While the formation of these products is confirmed, detailed spectroscopic data for the specific substitution products of this compound with 2,3-butanedione monoximate and sodium phenolate are not extensively published.
Elimination Reaction Mechanisms
In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of strong bases. tandfonline.com This pathway competes with nucleophilic substitution.
The primary elimination pathway for sulfur mustards is β-elimination, specifically an E2 (bimolecular elimination) reaction. This reaction involves the removal of a proton from the β-carbon (the carbon adjacent to the carbon bearing the chlorine) by a base, simultaneously with the departure of the chloride leaving group. This concerted mechanism results in the formation of a double bond.
In the context of decontamination, strong bases can promote the dehydrochlorination of this compound, leading to the formation of vinyl ether derivatives. google.com For example, the decontaminating solution DS2, which is highly alkaline, is known to degrade sulfur mustards primarily through elimination reactions. tandfonline.com The reaction of 2,3-butanedione monoximate with sulfur mustards can also proceed via both elimination and substitution pathways. tandfonline.com While the β-elimination pathway is a recognized degradation route for this class of compounds, detailed mechanistic studies specifically elucidating this pathway for this compound are not widely available.
Hydrolytic Transformation Mechanisms
The hydrolysis of this compound is a key degradation pathway in aqueous environments. The mechanism is anticipated to be similar to that of sulfur mustard, which involves the formation of a cyclic sulfonium (B1226848) ion intermediate.
The cleavage of the carbon-chlorine bond is the initial and rate-determining step in the hydrolysis of sulfur mustards. This process is thought to occur via a mechanism with SN1 characteristics, where the sulfur atom provides anchimeric assistance to the departure of the chloride ion, forming a highly reactive three-membered cyclic sulfonium ion. This intermediate is then rapidly attacked by a nucleophile, such as a water molecule.
Through analogy with sulfur mustard, the primary hydrolysis products of this compound are expected to be the corresponding diol, where the chlorine atoms are replaced by hydroxyl groups, and hydrochloric acid. The initial hydrolysis product would be the single hydroxyl-substituted intermediate, followed by the hydrolysis of the second chloroethyl group. The final, fully hydrolyzed product would be Bis(2-hydroxyethylthiomethyl)ether. The hydrolysis of sulfur mustard is known to yield thiodiglycol (B106055) as a major product.
Comparative Chemical Degradation Kinetics and Thermodynamics
The rate and favorability of this compound degradation are best understood through comparison with related sulfur mustards.
Relative Reactivity Assessment against Related Sulfur Mustards
Studies comparing the reactivity of various mustard analogs have shown that sulfur mustards are generally more reactive than their oxygen counterparts. For instance, sulfur mustard (HD) reacts significantly faster than bis(2-chloroethyl) ether (BCEE). nih.gov The half-life of BCEE in a reaction with sodium ethoxide was found to be approximately 500 hours, whereas HD reacts almost completely within minutes under similar conditions. nih.gov The reactivity of this compound is expected to fall between that of HD and its simpler thioether analogs.
Table 1: Comparative Reactivity of Sulfur Mustard and its Analogs with Sodium Ethoxide
| Compound | Dominant Reaction Mechanism | Half-life (t1/2) |
| Sulfur Mustard (HD) | Elimination | ~125 minutes |
| Bis(2-chloroethyl) ether (BCEE) | Substitution | ~500 hours |
| 2-Chloroethyl ethyl sulfide (CEES) | Elimination (with amine) / Substitution (without amine) | Very fast (with amine) |
Data sourced from studies on reactions with sodium ethoxide. The presence of an amine catalyst significantly accelerates the reaction for HD and CEES. nih.govmdpi.com
Influence of Reaction Environment on Degradation Rate Constants
The environment in which this compound is present will have a profound impact on its degradation rate. Key environmental factors include pH, temperature, and the presence of other chemical species.
For the related compound BCEE, degradation studies have shown that the presence of inorganic anions and humic acids can decrease the degradation rate constant. nih.gov The degradation of BCEE was also found to be pH-dependent, with different radical species dominating in acidic versus alkaline regimes. nih.gov Similarly, the toxicity of sulfur mustard has been shown to be highly dependent on the extracellular pH. nih.gov Increased temperature is also known to accelerate the degradation of sulfur mustards. nih.gov
Table 2: Influence of Environmental Factors on the Degradation of Sulfur Mustard Analogs
| Factor | Effect on Degradation Rate | Analog Studied |
| Increasing pH | Can alter the dominant degradation pathway and rate. For BCEE, OH· radicals become more dominant at higher pH. nih.gov For sulfur mustard, toxicity is reduced at higher pH. nih.gov | BCEE, Sulfur Mustard |
| Presence of Inorganic Anions/Humic Acids | Decreases degradation rate. | BCEE |
| Increasing Temperature | Increases degradation rate. | Sulfur Mustard |
This table summarizes general trends observed for sulfur mustard analogs.
Thermodynamic Parameters of Key Degradation Steps
The feasibility and spontaneity of a chemical reaction, such as the degradation of this compound, are governed by fundamental thermodynamic parameters. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction, while the change in enthalpy (ΔH) reflects whether a reaction releases (exothermic) or absorbs (endothermic) heat. These parameters are crucial for predicting the stability of the compound and the favorability of various degradation pathways, including hydrolysis and oxidation.
For this compound, key degradation steps would likely involve the cleavage of C-S, C-O, and C-Cl bonds. The hydrolysis of the C-Cl bond is a critical pathway. The hydrolysis of thioethers like sulfur mustard is known to be significantly faster than their oxygen counterparts due to neighboring group participation by the sulfur atom, which stabilizes the transition state. stackexchange.commasterorganicchemistry.com This suggests that the hydrolysis of this compound would be thermodynamically favorable.
Table 1: Calculated Reaction Energies (Enthalpies and Gibbs Free Energies) for H-Abstraction from the Oxygen Analogue BCEE by OH Radicals at 298 K
| Reaction Site | ΔH (kcal/mol) | ΔG (kcal/mol) |
| H-abstraction from -OCH₂- | -20.5 | -19.8 |
| H-abstraction from -CH₂Cl | -15.1 | -14.2 |
Data derived from a DFT study on Bis(2-chloroethyl) ether (BCEE), the oxygen analogue of the target compound. nih.gov
Computational Chemistry and Molecular Modeling for Mechanistic Elucidation
To overcome the challenges of studying reactive and potentially hazardous compounds like this compound, computational chemistry and molecular modeling serve as indispensable tools. These methods allow for the detailed exploration of reaction mechanisms, prediction of reactivity, and calculation of kinetic parameters at the atomic level.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, transition states, and products, as well as to calculate the activation energies associated with reaction pathways.
For this compound, DFT calculations would be instrumental in elucidating its degradation pathways. A study on its oxygen analogue, BCEE, demonstrated that atmospheric oxidation initiated by OH radicals proceeds via hydrogen abstraction. nih.gov DFT calculations (using the M06-2X functional) showed that abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is energetically more favorable than from the carbon bearing a chlorine atom. nih.gov The resulting radical was found to be more stable, indicating this as a primary degradation initiation step. nih.gov
Applying this logic to this compound, DFT could be used to compare the activation barriers for hydrogen abstraction from the carbons adjacent to the sulfur atoms versus the oxygen atom. Due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, the reaction pathways involving the thioether moieties are expected to have different energy profiles. masterorganicchemistry.com DFT would also be crucial for studying hydrolysis mechanisms, particularly the role of the sulfur atom in neighboring group participation, which is known to accelerate the hydrolysis of β-chloroalkyl thioethers significantly compared to their oxygen counterparts. stackexchange.com
Molecular Electrostatic Potential (MEPs) Surface Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that illustrates the charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP map would be expected to show regions of high negative potential around the sulfur and oxygen atoms due to the presence of lone pairs of electrons, making them nucleophilic centers. wikipedia.org The hydrogen atoms, particularly those on the carbons adjacent to the electronegative chlorine, oxygen, and sulfur atoms, would exhibit positive potential, marking them as electrophilic sites.
Studies on sulfur mustard and its analogues show distinct MEPs that correlate with their reactivity. wikipedia.org The sulfur atom in sulfur mustard presents a region of negative potential, which is key to its ability to act as a nucleophile in intramolecular cyclization reactions that facilitate hydrolysis. wikipedia.org Similarly, for this compound, the MEP map would predict that the sulfur atoms could initiate nucleophilic attack, and the molecule would be susceptible to oxidation at these sites. The areas of positive potential would indicate where nucleophiles are likely to attack.
Transition State Theory Applications in Kinetic Modeling
Transition State Theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rate constants of chemical reactions. By combining TST with the potential energy surfaces generated from computational methods like DFT, it is possible to model the kinetics of complex reactions.
In the context of this compound degradation, TST can be applied to calculate the rate constants for key steps such as hydrolysis and oxidation. For example, in the study of BCEE oxidation, canonical transition state theory was used to calculate the rate constants for the hydrogen abstraction reactions over a range of temperatures (298-400 K). nih.gov The calculated total rate constant at 298 K was found to be consistent with experimental data. nih.gov
Table 2: Calculated Rate Constants for H-Abstraction from the Oxygen Analogue BCEE by OH Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 298 | 2.15 x 10⁻¹² |
| 320 | 2.89 x 10⁻¹² |
| 350 | 4.12 x 10⁻¹² |
| 400 | 6.50 x 10⁻¹² |
Data derived from a TST study on Bis(2-chloroethyl) ether (BCEE). nih.gov
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed insights into the behavior of a compound in different environments, such as in solution or interacting with biological macromolecules.
For this compound, MD simulations could be employed to study its interactions with water molecules to understand the process of solvation and the initial steps of hydrolysis. Simulations could reveal the preferred orientation of water molecules around the chloroethyl and thioether groups, and the dynamics of water molecules penetrating the molecular structure, which is a precursor to hydrolysis. MD studies on other organosulfur compounds have been used to investigate their diffusion in various media. nih.gov
Furthermore, MD simulations are invaluable for understanding the interaction of this compound with biological targets. For instance, if this compound is suspected of interacting with a specific enzyme, MD simulations could be used to dock the molecule into the enzyme's active site and simulate their interaction over time. nih.gov This can reveal key binding interactions, conformational changes in the protein or the ligand, and provide a dynamic picture of the binding process, which is something that static modeling methods cannot offer. Such simulations are crucial for assessing potential toxicity mechanisms.
Decontamination and Abatement Technologies: Chemical Principles
Chemical Neutralization and Destruction Methodologies
The primary approaches for the chemical neutralization of Bis(2-chloroethylthiomethyl)ether involve reactions that target the electron-rich sulfur atom and the reactive carbon-chlorine bonds. These methods are designed to be rapid and efficient, ensuring the complete destruction of the agent.
Oxidation is a highly effective method for decontaminating sulfur mustard analogues like this compound. The primary target of oxidation is the sulfur atom, which is readily converted to less toxic sulfoxides and sulfones. ekb.eg This process significantly reduces the vesicant properties of the compound.
Advanced Oxidation Processes (AOPs) generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can rapidly degrade organosulfur compounds. These processes are advantageous for their high reaction rates and the potential for complete mineralization of the contaminant.
For compounds structurally similar to this compound, such as sulfur mustard, AOPs have been shown to be highly effective. For instance, the Fenton process, which utilizes hydrogen peroxide and an iron catalyst, produces hydroxyl radicals that readily attack the sulfur atom. nih.gov Studies on the degradation of Bis(2-chloroethyl) ether, the oxygen analogue of sulfur mustard, have demonstrated the efficiency of Fenton's reagent, with the degradation rate being significantly influenced by factors such as pH, and the concentrations of hydrogen peroxide and the iron catalyst. nih.gov
Another promising AOP involves the use of persulfate (S₂O₈²⁻) activated by heat, UV light, or transition metals to generate sulfate (B86663) radicals (SO₄•⁻). These radicals are powerful oxidants capable of degrading a wide range of organic contaminants, including chlorinated ethers.
The reaction of this compound with common oxidants primarily involves the sequential oxidation of the sulfide (B99878) group.
Hydrogen Peroxide (H₂O₂): In the presence of a catalyst, such as a metal-containing porous material (e.g., Ti, V, Mo), hydrogen peroxide can effectively oxidize thioethers. mdpi.com The reaction proceeds through the formation of a sulfoxide (B87167), which can be further oxidized to a sulfone under appropriate conditions. libretexts.org Formulations containing hydrogen peroxide activated by bicarbonate have been shown to be effective in the oxidative decontamination of sulfur mustard, with the primary reaction path being the oxidation of the central sulfur atom. ekb.eg
Peroxyacids: Peroxyacids, such as peroxyacetic acid, are also potent oxidants for sulfides. The reaction mechanism involves the electrophilic attack of the peroxyacid oxygen on the sulfur atom, leading to the formation of a sulfoxide.
Hypochlorites: Solutions of hypochlorite (B82951) (e.g., sodium hypochlorite or calcium hypochlorite, often referred to as bleach) are common decontaminants. The hypochlorite ion (OCl⁻) acts as an oxidizing agent, converting the thioether to a sulfoxide and subsequently to a sulfone. It can also promote hydrolysis and elimination reactions.
The table below summarizes the key oxidative reactions applicable to the decontamination of this compound, based on studies of analogous compounds.
| Oxidant | Reactive Species | Primary Reaction with Thioether |
| Fenton's Reagent | Hydroxyl Radical (•OH) | Oxidation to sulfoxide and sulfone |
| Activated Persulfate | Sulfate Radical (SO₄•⁻) | Oxidation to sulfoxide and sulfone |
| Hydrogen Peroxide | H₂O₂ (with catalyst) | Oxidation to sulfoxide and sulfone |
| Peroxyacids | RCO₃H | Oxidation to sulfoxide and sulfone |
| Hypochlorite | OCl⁻ | Oxidation to sulfoxide, hydrolysis |
This table is generated based on principles of oxidative decontamination of sulfur mustard and its analogues.
Nucleophilic substitution reactions provide an alternative pathway for the degradation of this compound. These reactions target the electrophilic carbon atoms adjacent to the chlorine atoms, leading to the displacement of the chloride ion and the formation of less toxic products. The sulfur atom itself can also act as an internal nucleophile, participating in intramolecular reactions. youtube.com
The rate of nucleophilic attack can be enhanced by the presence of a neighboring group, such as the thioether sulfur, which can form a cyclic sulfonium (B1226848) ion intermediate. youtube.com This intermediate is highly reactive towards nucleophiles.
A variety of decontaminant formulations have been developed to enhance the rate and efficiency of nucleophilic degradation of chemical warfare agents.
Reactive Skin Decontamination Lotion (RSDL): RSDL is a notable example of a decontaminant that operates through nucleophilic action. It contains a nucleophilic compound, 2,3-butanedione (B143835) monoxime (DAM), dissolved in a glycol solvent. hhs.gov This formulation is effective in neutralizing blister agents like sulfur mustard by facilitating nucleophilic substitution reactions. hhs.govnrt.org
Amine-Based Decontaminants: Amines are effective nucleophiles that can react with the chloroethyl groups of sulfur mustard analogues. Formulations containing amines, such as monoethanolamine, are used to promote the degradation of these agents. mdpi.com
Hydrolysis: Water can act as a nucleophile, leading to the hydrolysis of the carbon-chlorine bond to form a hydroxyl group. However, the hydrolysis of sulfur mustards is generally slow in neutral water. nih.gov The rate of hydrolysis can be significantly increased under alkaline conditions or with the aid of catalysts.
The table below presents common nucleophiles used in decontamination formulations and their reaction with the chloroethyl group.
| Nucleophile | Formulation Component | Reaction with Chloroethyl Group |
| Oxime | 2,3-butanedione monoxime (in RSDL) | Nucleophilic displacement of chloride |
| Amines | Monoethanolamine | Nucleophilic displacement of chloride |
| Hydroxide (B78521) Ion | Sodium Hydroxide | Hydrolysis to alcohol |
| Water | Water | Slow hydrolysis to alcohol |
This table is generated based on the principles of nucleophilic degradation of sulfur mustard and its analogues.
The efficiency of both oxidative and nucleophilic decontamination reactions can be significantly enhanced through catalysis.
Metal-Containing Catalysts: A wide range of metal-containing materials, including metal oxides (e.g., ZnO, TiO₂), zeolites, and metal-organic frameworks (MOFs), have been investigated for their catalytic activity in the degradation of chemical warfare agents. mdpi.commdpi.com These materials can provide active sites for the generation of reactive oxygen species in oxidative processes or facilitate nucleophilic attack. For instance, nanosized adsorbents like ZnO and TiO₂ have been incorporated into decontamination formulations to enhance the degradation of sulfur mustard. mdpi.com
Phase-Transfer Catalysts: In heterogeneous reaction systems (e.g., a water-insoluble agent and an aqueous decontaminant), phase-transfer catalysts can be employed to transport the nucleophile from the aqueous phase to the organic phase where the agent resides, thereby accelerating the reaction rate.
Enzymatic Catalysis: Research has also explored the use of enzymes, such as phosphotriesterases, for the catalytic decomposition of organophosphate nerve agents. nih.govtamu.edu While this is more relevant to nerve agents, the principle of using biocatalysts for the degradation of chemical warfare agents is an active area of research.
The catalytic oxidation of organosulfur compounds is a key area of research, with catalysts like CoAPO-5 showing high activity for the oxidation of various organosulfur compounds. nih.gov The catalytic activity is often dependent on the electron density at the sulfur atom. nih.gov
Nucleophile-Initiated Degradation Strategies
Process Optimization for Efficient Chemical Abatement
The efficiency of chemical abatement processes for sulfur-containing chloro-alkylethers is critically dependent on key operational parameters. Optimizing these factors is essential for achieving rapid and complete neutralization of the compound.
Influence of Concentration and Stoichiometry on Remediation Efficiency
The concentration of both the target compound, this compound, and the decontaminating agent, as well as their stoichiometric ratio, are fundamental to the efficiency of the remediation process. In general, a higher concentration of the decontaminating agent will lead to a faster reaction rate, following the principles of chemical kinetics.
For decontamination reactions, a significant molar excess of the decontaminating agent is typically employed to ensure the complete destruction of the chemical agent. The stoichiometry of the reaction is dependent on the specific chemical pathway. For instance, oxidation of the thioether sulfur atoms to sulfoxides and then to sulfones would require a specific molar ratio of the oxidizing agent to this compound. Similarly, hydrolysis reactions are influenced by the concentration of water and the pH.
Table 1: Illustrative Stoichiometric Ratios for Thioether Oxidation
| Reactant | Product | Stoichiometric Ratio (Oxidant:Thioether) |
| Thioether | Sulfoxide | 1:1 |
| Thioether | Sulfone | 2:1 |
This table illustrates the theoretical molar ratios for the complete oxidation of a single thioether group. The actual required ratio in a decontamination scenario would likely be higher to drive the reaction to completion.
Temperature and pH Effects on Decontamination Rates
Temperature and pH are critical parameters that significantly influence the rates of decontamination reactions for compounds like this compound.
Temperature: In line with the Arrhenius equation, an increase in temperature generally accelerates the rate of chemical reactions. For the hydrolysis of chloroethyl groups, higher temperatures facilitate the cleavage of the carbon-chlorine bond. Similarly, oxidation reactions of the thioether group are also temperature-dependent. However, excessively high temperatures can lead to undesirable side reactions or the decomposition of the decontaminating agent itself.
pH: The pH of the decontamination solution plays a crucial role, particularly in hydrolysis and certain oxidation reactions. The hydrolysis of the 2-chloroethyl group is significantly faster under alkaline conditions due to the enhanced nucleophilic attack by hydroxide ions. For oxidation reactions using agents like permanganate (B83412) or hypochlorite, the pH can affect the oxidation potential of the agent and the stability of the target compound. For example, some sulfur mustards exhibit maximum stability at a pH of around 5, with hydrolysis rates increasing in both more acidic and more alkaline conditions.
Byproduct and Waste Stream Characterization from Abatement Processes
The chemical abatement of this compound is expected to generate a range of degradation products, the nature of which depends on the decontamination method employed. Characterizing these byproducts is essential for assessing the completeness of the decontamination and for managing the resulting waste streams.
Analysis of Primary and Secondary Degradation Products
Based on studies of analogous sulfur mustards like T-mustard, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.
Hydrolysis Products: The hydrolysis of the two 2-chloroethyl groups would lead to the formation of the corresponding di-hydroxyethyl compound, Bis(2-hydroxyethylthiomethyl)ether. This reaction proceeds sequentially, with the formation of a mono-hydrolysis product as an intermediate.
Oxidation Products: The sulfur atoms of the thioether linkages are susceptible to oxidation. Mild oxidation would yield the corresponding sulfoxide, while stronger oxidation would produce the sulfone. It is possible to have a mixed oxidation state, with one sulfur atom as a sulfoxide and the other as a sulfone. Further degradation can lead to the cleavage of the carbon-sulfur bonds.
A study on the hydrolysis and oxidation of the related compound T-mustard (2,2′-Bis(2-chloroethylthio)diethyl Ether) identified a range of degradation products, which provides insight into what could be expected from this compound. researchgate.net
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Primary Product | Secondary Product(s) |
| Hydrolysis | Bis(2-hydroxyethylthiomethyl)ether | Mono-hydroxyethyl intermediate |
| Oxidation (Mild) | This compound sulfoxide | Mixed sulfoxide/sulfone states |
| Oxidation (Strong) | This compound sulfone | Cleavage products |
This table is illustrative and based on the expected reactivity of the functional groups and analogy with related compounds.
Strategies for Managing Abatement Byproducts
The management of byproducts from the abatement of this compound requires a comprehensive strategy to ensure the final waste is environmentally benign.
The primary goal is to ensure the complete destruction of the original compound and any toxic byproducts. This may involve a multi-step decontamination process, for example, an initial hydrolysis step followed by oxidation.
The final waste stream will likely be an aqueous solution containing the degradation products, salts from the neutralization of acidic byproducts (like HCl from hydrolysis), and any excess decontamination reagents. Treatment of this waste stream could involve:
Neutralization: Adjusting the pH to a neutral range.
Adsorption: Using activated carbon or other sorbents to remove residual organic compounds.
Advanced Oxidation Processes (AOPs): Employing methods like ozonation or Fenton chemistry to further degrade any remaining organic byproducts to simpler, non-toxic molecules. nih.gov
Solidification/Stabilization: For concentrated waste streams, solidification in a cementitious matrix can be a viable disposal option.
The choice of management strategy will depend on the scale of the decontamination, the concentration of the byproducts, and the regulatory requirements for waste disposal.
Advanced Analytical Methodologies for Research Applications
Chromatographic-Mass Spectrometric Techniques for Reaction Product Profiling
The combination of chromatography for separation and mass spectrometry for detection and identification is a powerful tool for the analysis of "Bis(2-chloroethylthiomethyl)ether" and its derivatives. These techniques are essential for understanding its behavior in various chemical and environmental matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/HRMS) for Complex Mixture Analysis
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with high-resolution mass spectrometry (HRMS), is a cornerstone for the analysis of complex mixtures containing "this compound" and its non-volatile reaction products. The hydrolysis of "this compound" is a key reaction pathway, leading to the formation of products such as bis(2-hydroxyethylthiomethyl)ether researchgate.net.
In a typical research application, a reversed-phase HPLC column would be employed to separate the more polar hydrolysis products from the less polar parent compound. The effluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its reaction products. This is invaluable for confirming the identity of known products and for proposing structures for unknown compounds in the mixture.
Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound and Its Hydrolysis Product
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545 Q-TOF LC/MS or equivalent |
| Ionization Mode | ESI Positive |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
Note: This table presents typical parameters and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds and is therefore well-suited for the identification of potential volatile degradation products of "this compound". While the parent compound itself may be amenable to GC-MS analysis, this technique is particularly useful for identifying smaller, more volatile molecules that may be formed through thermal decomposition or other degradation pathways.
For the analysis of related sulfur compounds, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity. For instance, trimethylsilyl (TMS) derivatives of hydrolysis products have been analyzed by GC-MS researchgate.net. A similar approach could be applied to the degradation products of "this compound".
In a standard GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be compared to spectral libraries for identification.
Ultrahigh-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-TQ MS) for Trace Level Product Detection
For the detection of trace levels of "this compound" and its reaction products, ultrahigh-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-TQ MS) offers exceptional sensitivity and selectivity. This technique operates in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions.
The high chromatographic resolution of UHPLC allows for rapid separations with sharp peaks, which enhances sensitivity. In the triple quadrupole mass spectrometer, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of the target analyte). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific fragment ion for detection. This process filters out background noise and interferences, resulting in very low detection limits.
While specific UHPLC-TQ MS methods for "this compound" are not widely published, the methodology is well-established for the trace analysis of other hazardous compounds. For example, a UHPLC-MS/MS method was developed for the identification and quantification of bis(2-chloroethyl)amine, a genotoxic impurity, with a limit of detection in the parts-per-million (ppm) range researchgate.net. A similar approach would be highly effective for the trace analysis of "this compound".
Spectroscopic Techniques for Structural Elucidation of Intermediates
Spectroscopic techniques are indispensable for the detailed structural characterization of "this compound" and its reaction intermediates. These methods provide information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of a molecule. For "this compound", ¹³C NMR spectral data is available, which can be used to confirm the presence of the different carbon environments within the molecule nih.gov.
In research applications, NMR is used to follow the course of a reaction by analyzing samples taken at different time points. This allows for the identification of reaction intermediates and the confirmation of proposed reaction pathways. For example, in studying the hydrolysis of "this compound", NMR could be used to observe the disappearance of the signals corresponding to the parent compound and the appearance of new signals corresponding to the hydrolysis products.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural information by showing correlations between different nuclei in the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. Vapor phase IR spectral data for "this compound" is available and can be used to identify its key functional groups nih.gov.
IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, meaning that some vibrational modes may be active in one technique but not the other.
For "this compound", IR and Raman spectroscopy can be used to identify the C-H, C-O, C-S, and C-Cl stretching and bending vibrations. When the compound undergoes a reaction, such as hydrolysis, the disappearance of the C-Cl vibrational modes and the appearance of a broad O-H stretching band in the IR spectrum would provide clear evidence of the reaction.
Analytical Strategies for Stability and Degradation Impurity Monitoring
The compound this compound is structurally related to sulfur mustard and is expected to exhibit similar reactivity, including susceptibility to hydrolysis and oxidation. nih.gov Therefore, robust analytical strategies are essential for monitoring its stability and characterizing its degradation profile. Stability-indicating analytical methods (SIAMs) are crucial for ensuring the purity and integrity of the compound in research settings. These methods are designed to separate the intact compound from any process-related impurities and degradation products that may form over time or under stress conditions.
Common analytical techniques for this purpose include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification of impurities. iupac.orgresearchgate.net Forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation, and heat, are instrumental in developing and validating these methods by generating potential degradation products and demonstrating the method's specificity. tandfonline.com
Quantitative Analysis of Compound Purity Over Time
To ensure the reliability of research data, the purity of this compound must be quantitatively monitored throughout its shelf life. This is typically achieved using a validated stability-indicating chromatographic method, such as GC with a flame ionization detector (GC-FID) or HPLC with an ultraviolet (UV) detector. The method must be capable of resolving the parent compound from all known impurities and degradation products.
| Time Point (Months) | Storage Condition | Purity (%) by HPLC-UV | Appearance |
|---|---|---|---|
| 0 | 25°C / 60% RH | 99.8 | Clear, Colorless Liquid |
| 3 | 25°C / 60% RH | 99.5 | Clear, Colorless Liquid |
| 6 | 25°C / 60% RH | 99.1 | Clear, Colorless Liquid |
| 12 | 25°C / 60% RH | 98.5 | Clear, Pale Yellow Liquid |
Identification and Tracking of Impurity Formation in Stored Samples
A critical aspect of stability monitoring is the identification and tracking of impurities that form as the compound degrades. This compound contains several reactive sites susceptible to degradation. The thioether linkages can be oxidized to the corresponding sulfoxide (B87167) and sulfone, while the chloroethyl groups are prone to hydrolysis, replacing the chlorine atom with a hydroxyl group. unsw.edu.auresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying these volatile and semi-volatile degradation products. dntb.gov.ua For less volatile or thermally unstable impurities, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. iupac.org By analyzing samples at various time points, a degradation profile can be established, showing the rate of formation of each impurity. This information is vital for understanding the compound's degradation pathways.
The following table lists potential degradation products of this compound that could be identified and tracked in stored samples.
| Potential Impurity/Degradant | Chemical Structure | Likely Formation Pathway | Primary Analytical Technique |
|---|---|---|---|
| (2-Chloroethyl)(2-hydroxyethyl)thiomethyl ether | HO-CH₂CH₂-S-CH₂-O-CH₂-S-CH₂CH₂-Cl | Partial Hydrolysis | GC-MS, LC-MS |
| Bis(2-hydroxyethylthiomethyl)ether | HO-CH₂CH₂-S-CH₂-O-CH₂-S-CH₂CH₂-OH | Complete Hydrolysis | LC-MS |
| This compound sulfoxide | C₆H₁₂Cl₂O₂S₂ | Oxidation | LC-MS |
| This compound sulfone | C₆H₁₂Cl₂O₃S₂ | Oxidation | LC-MS |
Development of Novel Sensor Technologies for Chemical Detection in Research Settings
The detection of organosulfur compounds like this compound is a significant area of research, particularly due to their classification as analogues of chemical warfare agents. tandfonline.com Novel sensor technologies aim to provide rapid, sensitive, and selective detection in various research and field settings.
Surface Acoustic Wave (SAW) sensors are a prominent technology for this purpose. scene7.comnih.gov These devices operate by detecting changes in the mass of a piezoelectric crystal as chemical vapors are absorbed into a selective coating on the sensor's surface. scene7.comscispace.com The choice of coating material is critical for achieving selectivity. Polymers such as poly(epichlorohydrin) (PECH) and hexafluorobutyl acrylate (HFBA) have been investigated for their ability to absorb organosulfur compounds. mdpi.comnih.govmdpi.com
Another class of sensors being developed involves metal oxide semiconductors (MOS). mdpi.com These sensors detect changes in electrical resistance upon exposure to a target gas. Materials like tungsten oxide (WO₃), often combined with graphite or noble metal catalysts, have shown high sensitivity and selectivity for simulants of sulfur mustard, such as 2-chloroethyl ethyl sulfide (B99878) (CEES). mdpi.comrsc.orgscispace.com The performance of these sensors can be enhanced by using a laminated structure and dynamic temperature modulation to distinguish the target analyte from potential interferents. mdpi.com
The following table summarizes research findings on various sensor technologies applicable to the detection of this compound and its simulants.
| Sensor Type | Sensitive Material / Coating | Target Analyte (Simulant) | Key Research Finding / Performance Metric |
|---|---|---|---|
| Surface Acoustic Wave (SAW) | Poly(epichlorohydrin) (PECH) | Sulfur Mustard | Sensitivity of 25 Hz/(mg/m³) with a linear range of 2–200 mg/m³. mdpi.com |
| Tapered Optical Fiber (TOF) | Hexafluorobutyl Acrylate (HFBA) | Thioxane (THX) | Demonstrated effective detection over a wide optical range (500–1800 nm). mdpi.comnih.gov |
| Metal Oxide Semiconductor (MOS) | (Pt + Rh)@WO₃ with Catalytic Layer | 2-Chloroethyl Ethyl Sulfide (CEES) | High selectivity achieved with temperature modulation; response time of 3.1 s. mdpi.com |
| Metal Oxide Semiconductor (MEMS) | WO₃/Al₂O₃/Graphite | 2-Chloroethyl Ethyl Sulfide (CEES) | Response time of 5 s and recovery time of 42 s for 5.70 ppm of 2-CEES. mdpi.com |
| Metal Oxide Semiconductor (MOS) | WO₃/Graphite Nanocomposite | 2-Chloroethyl Ethyl Sulfide (CEES) | High response (63%) to 5.70 ppm 2-CEES with a response/recovery time of 8 s/34 s. rsc.org |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of bis(2-chloroethylthiomethyl)ether, and how do they influence its environmental persistence?
- Answer : The compound’s molecular formula (C₆H₁₂Cl₂OS₂) and molecular weight (235.18 g/mol) are critical for understanding its reactivity and solubility. Thermodynamic data from NIST (e.g., boiling point: ~451 K) suggest volatility under ambient conditions, which impacts its dispersion in air and water. Its thiomethyl ether structure may contribute to hydrolysis resistance, necessitating advanced degradation studies .
Q. How is this compound classified under international regulatory frameworks?
- Answer : It is listed as a Schedule 1 chemical under the Chemical Weapons Convention (CWC) due to its structural similarity to sulfur mustard agents. Regulatory bodies like the U.S. Department of Homeland Security (DHS) require strict inventory controls and research permits under 6 CFR Part 27 .
Q. What are the primary routes of human exposure to this compound, and how can laboratories mitigate risks?
- Answer : Inhalation and dermal absorption are dominant exposure pathways. ATSDR guidelines recommend using fume hoods, personal protective equipment (PPE), and air monitoring systems. Environmental sampling protocols should follow EPA Method 8270 for volatile organics .
Q. What standardized methods exist for detecting this compound in environmental matrices?
- Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention indices and fragmentation patterns documented in NIST databases. Sample cleanup methods, such as solid-phase extraction (SPE), are adapted from Walters (1986) to reduce matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for this compound across rodent models?
- Answer : Discrepancies in TD₅₀ values (e.g., 30.7–907 mg/kg in rats) may stem from differences in strain sensitivity or metabolic pathways. ATSDR recommends dose-response meta-analysis and in vitro genotoxicity assays (e.g., Ames test) to clarify mechanisms. Cross-referencing with structural analogs like sulfur mustard can provide mechanistic insights .
Q. What experimental designs are optimal for studying the compound’s toxicokinetics in susceptible populations (e.g., pediatric models)?
- Answer : A tiered approach is advised:
- Phase 1 : Use isotopic labeling (e.g., ¹⁴C) to track absorption/distribution in juvenile rodent models.
- Phase 2 : Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pediatric exposure risks.
- Phase 3 : Validate biomarkers (e.g., urinary thioether metabolites) via LC-MS/MS .
Q. What methodologies address data gaps in environmental fate modeling for this compound?
- Answer : Key gaps include hydrolysis rates and soil adsorption coefficients (Kₒc). Experimental protocols:
- Hydrolysis : Conduct pH-dependent studies (pH 2–12) at 25°C, monitoring degradation via NMR.
- Adsorption : Use batch equilibrium tests with OECD Guideline 106 soils. Data should be integrated into EPI Suite models .
Q. How can researchers ensure methodological rigor when analyzing conflicting epidemiological data on occupational exposure?
- Answer : Triangulate data from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
